3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This specific compound has garnered attention due to its potential as an inhibitor of mycobacterial ATP synthase, making it a candidate for treating tuberculosis caused by Mycobacterium tuberculosis. The compound's structure features a pyrazolo[1,5-a]pyrimidine core substituted with phenyl and pyridinyl groups, which contribute to its pharmacological properties .
The compound is synthesized from commercially available starting materials through various chemical reactions. It falls under the classification of heterocyclic compounds, specifically within the broader category of nitrogen-containing heterocycles. Its structural formula can be represented as C20H18N4, indicating it contains carbon, hydrogen, and nitrogen atoms .
The synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compounds .
The molecular structure of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine features:
This arrangement contributes to its biological activity by enhancing interactions with biological targets.
The molecular formula is C20H18N4, with a molecular weight of approximately 334.39 g/mol. The compound exhibits specific spectral properties that can be analyzed using ultraviolet-visible spectroscopy and infrared spectroscopy to understand its functional groups and electronic transitions .
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine participates in several chemical reactions:
The primary mechanism of action for 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves inhibition of mycobacterial ATP synthase. By binding to this enzyme, it disrupts ATP production in Mycobacterium tuberculosis, leading to bacterial growth inhibition.
In vitro studies have shown that compounds in this class exhibit significant activity against M.tb, with some derivatives demonstrating low toxicity towards human cells while maintaining efficacy against bacterial strains .
The compound is typically solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol. Its melting point and boiling point are yet to be precisely determined but are expected to fall within typical ranges for similar organic compounds.
Key chemical properties include:
These properties influence its behavior in biological systems and during synthesis .
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several potential applications:
The pyrazolo[1,5-a]pyrimidine core represents a privileged scaffold in drug discovery due to its versatile bicyclic heterocyclic architecture that serves as a purine bioisostere. This framework enables multidirectional derivatization at positions C-3, C-5, C-7, and N-1, facilitating precise optimization of pharmacological properties. The planar conjugated system exhibits favorable π-stacking capabilities with biological targets, while the electron-rich nitrogen atoms enable hydrogen bond formation critical for target binding [1] [7]. Specifically, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID: 16449749) exemplifies strategic functionalization: The C-3 and C-5 phenyl groups enhance hydrophobic interactions, while the C-7 pyridylmethylamine moiety introduces hydrogen-bonding capacity and moderate basicity (pKa ~6.5), optimizing membrane permeability [1] [4]. The molecular weight (403.48 g/mol) and calculated LogP (~4.2) of this derivative align with Lipinski guidelines for drug-like molecules, supporting its therapeutic potential [1].
Table 1: Key Structural Features and Functional Roles in Pyrazolo[1,5-a]pyrimidine Derivatives
Position | Common Substituents | Functional Role | Example in Target Compound |
---|---|---|---|
C-3 | Aryl, alkyl | Hydrophobic pocket interaction, π-stacking | Phenyl group |
C-5 | Aryl, heteroaryl | Target specificity modulation | Phenyl group |
C-7 | Aminoalkyl, aminobenzyl | H-bond donation/acceptance, solubility | N-(Pyridin-2-ylmethyl)amine |
N-1 | Hydrogen, alkyl | Conformational stability | H (unsubstituted) |
The therapeutic exploration of pyrazolo[1,5-a]pyrimidines has evolved significantly since their initial discovery. Early applications (1980s-1990s) focused on cardiovascular indications, with compounds featuring dialkylaminoethyl side chains at C-7 demonstrating potent antihypertensive effects through vasodilation mechanisms [4] [7]. The 2000s witnessed expansion into oncology therapeutics, where C-3 aryl/C-5 trifluoromethyl derivatives (e.g., 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, CAS: 902024-44-6) emerged as kinase inhibitors targeting CDK and BCR-ABL pathways [4] [7]. Contemporary research (post-2010) leverages this scaffold for infectious disease applications, particularly against Mycobacterium tuberculosis (M.tb), capitalizing on its favorable physicochemical profile and synthetic tractability. The shift toward antimycobacterial agents reflects the urgent need for novel mechanisms to combat drug-resistant tuberculosis [3] [6].
Table 2: Evolution of Pyrazolo[1,5-a]pyrimidine Therapeutics by Era and Indication
Era | Therapeutic Focus | Representative C-7 Modification | Key Structural Innovations |
---|---|---|---|
1980s-1990s | Cardiovascular | 2-Diethylaminoethyl | Dialkylamino groups for vasodilation |
2000-2010 | Oncology | Pyridin-2-ylmethyl | Trifluoromethyl at C-5 for kinase inhibition |
2010-Present | Infectious Diseases | Pyridin-2-ylmethyl/aminobenzyl | Biphenyl-tetrazole systems for M.tb inhibition |
Whole-cell high-throughput screening (HTS) campaigns against M.tb H37Rv identified pyrazolo[1,5-a]pyrimidines as promising chemotypes with potent whole-cell activity (MIC99 <5 μM) and novel mechanisms of action distinct from existing tuberculosis drugs [3] [6]. The 2-pyridylmethylamine moiety at C-7 emerged as a critical pharmacophore from SAR studies of >140 analogs, with its removal abolishing antimycobacterial activity [3]. This substituent likely enables target engagement through metal coordination or hydrogen-bonding interactions with essential mycobacterial enzymes. Crucially, derivatives like 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine demonstrate selective toxicity toward M.tb over mammalian cells (Selectivity Index >100 in Vero cell assays), suggesting favorable therapeutic windows [3] [6]. Their efficacy extends to drug-resistant strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) M.tb, with MIC values often maintained below 0.03 μg/mL, outperforming first-line drugs like isoniazid (MIC: 0.239 μg/mL against wild-type) in resistant variants [5] [6]. The molecular architecture permits balanced lipophilicity (cLogP 3.8-4.5) ideal for penetrating the complex mycobacterial cell envelope, while the scaffold exhibits synthetic versatility for rapid analog generation to combat emerging resistance [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7